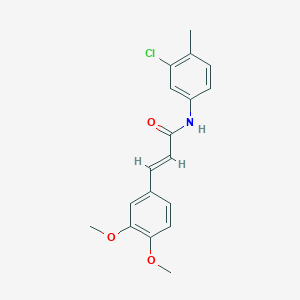

N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and acrylamide functionalization. For instance, a related compound, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, was synthesized through an efficient four-step procedure starting from diaminoethane, showcasing the complexity and the precision required in synthesizing such acrylamides (Ling et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the acrylamide family is critically important for their chemical properties and potential applications. X-ray crystallography is a common technique used to elucidate the structure of such molecules. For example, the synthesis, separation, and X-ray crystal structure determination of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid demonstrate the importance of structural analysis in understanding the properties of these compounds (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamides, including N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, participate in various chemical reactions, such as polymerization, due to the reactive acrylamide group. These reactions are essential for creating polymers with specific characteristics for targeted applications. The study on the polymerization of a novel functional acrylamide highlights the ability to homopolymerize and copolymerize with methyl methacrylate (MMA), showcasing the versatility of acrylamides in chemical synthesis and polymer science (Ling et al., 1999).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the practical application of the synthesized compounds, affecting their behavior in solution and their suitability for various applications. Research on the swelling properties of acrylamide-N,N'-methylene bis(acrylamide) hydrogels, for example, provides insight into how the crosslinker ratio and acid concentration affect the swelling behaviors, demonstrating the impact of molecular structure on physical properties (Özeroğlu & Bi̇rdal, 2009).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including reactivity, stability, and interaction with other molecules, are central to its potential applications. Studies on similar compounds provide valuable insights into how functional groups affect these properties. For example, the synthesis and polymerization of N-(2,4,5-trichlorophenyl) Acrylamide Monomer and its thermal and antimicrobial properties highlight the significance of the acrylamide group in determining the compound's reactivity and stability (Tale & Jagtap, 2011).

Applications De Recherche Scientifique

Stereospecific Polymerization of Acrylamides

Research on the stereospecific anionic polymerization of various N,N-dialkylacrylamides, including N,N-dimethylacrylamide (DMA), has shown that these compounds can be polymerized to produce polymers with controlled molecular weight distributions and stereochemistry. The polymerization process's efficiency is influenced by the presence of additives like Et2Zn, which can lead to polymers with narrow molecular weight distributions and varying degrees of isotacticity, syndiotacticity, and heterotacticity (Kobayashi et al., 1999).

Recognition of Hydrophilic Compounds by Acrylamide Derivatives

New fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have demonstrated selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition suggests potential applications in chemical separations and sensor technologies (Sawada et al., 2000).

Controlled RAFT Polymerization of Acrylamides

Controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide (NIPAM) has been achieved under specific conditions, suggesting a method for producing thermoresponsive polymers with potential applications in drug delivery systems (Convertine et al., 2004).

Chemistry and Safety of Acrylamide

Acrylamide, a precursor for polyacrylamide synthesis, has been extensively studied for its applications in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. Despite its widespread industrial use, acrylamide's potential health effects have also been a subject of research, underlining the importance of understanding its chemistry and biochemistry for safe use in various applications (Friedman, 2003).

Polymerization and Sensing Applications

Research on the polymerization of (meth)acrylamides by atom transfer radical polymerization (ATRP) and the synthesis of thiourea derivatives of acrylamides indicates a broad spectrum of applications ranging from enhanced oil recovery to the development of novel antimicrobial agents with antibiofilm properties. These studies suggest the versatility of acrylamides and their derivatives in creating functional materials for environmental, biomedical, and industrial applications (Teodorescu & Matyjaszewski, 2000); (Limban et al., 2011).

Propriétés

IUPAC Name |

(E)-N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-4-7-14(11-15(12)19)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRTWISSAFHEKV-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)